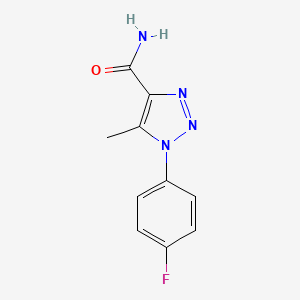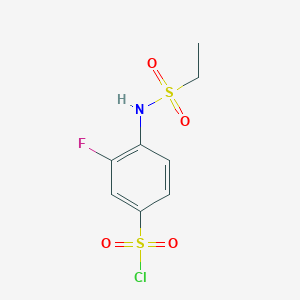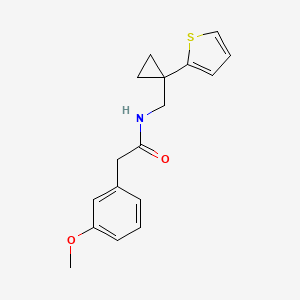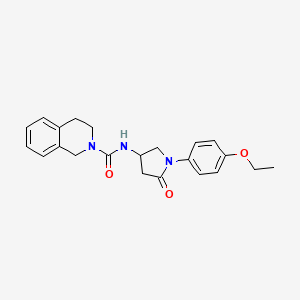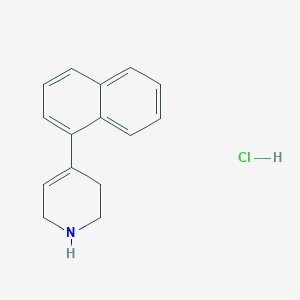
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The name suggests it has a tetrahydropyridine group, which is a six-membered ring containing one nitrogen atom and four hydrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Naphthalene derivatives are generally crystalline solids at room temperature .Aplicaciones Científicas De Investigación
Conducting Polymers from Naphthalene Derivatives
Research on conducting polymers has explored naphthalene derivatives due to their low oxidation potentials and stable conducting forms. For instance, Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, including 2,6-bis(pyrrol-2-yl)naphthalene, showcasing these compounds' potential in forming electrically conducting polymers through electropolymerization. This study highlights the application of naphthalene derivatives in creating novel conducting materials with potential electronic and optoelectronic applications (Sotzing et al., 1996).
Fluorescent Chemosensors
Naphthalene derivatives have been applied in developing fluorescent chemosensors for detecting metal ions. Adhikari, Ghosh, Guria, and Sahana (2016) synthesized a naphthalene-based fluorescent chemosensor for Sn2+ ions, demonstrating its utility in colorimetric and fluorescence ratiometric sensing within biological systems and living cells. This research underlines the importance of naphthalene derivatives in creating sensitive and selective sensors for environmental and biomedical monitoring (Adhikari et al., 2016).
Antimicrobial Agents and Metal Complexes
The synthesis and characterization of naphthalene derivatives have been explored for antimicrobial applications and the formation of metal complexes. Chioma, Ekennia, Ibeji, Okafor, Onwudiwe, Osowole, and Ujam (2018) reported on a pyrimidine-based ligand derived from naphthalene, demonstrating its potential in generating metal complexes with antimicrobial properties. This line of research illustrates the versatility of naphthalene derivatives in medicinal chemistry, particularly in developing new antimicrobial agents (Chioma et al., 2018).
Optical Properties for Biological Imaging
The synthesis and study of naphthalene derivatives extend to investigating their optical properties for applications in biological imaging. Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, and Zhang (2015) developed a novel fluorescent probe based on a naphthalene derivative for imaging β-amyloid aggregates, contributing to Alzheimer's disease research. This work demonstrates the potential of naphthalene derivatives in designing fluorescent probes for neurodegenerative disease diagnosis and research (Fa et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13;/h1-8,16H,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXRVMSXRVDJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



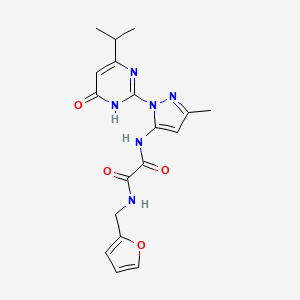
![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)


![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)
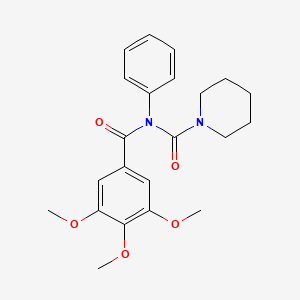

![1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2708143.png)
